molecular formula C8H5ClO2S B184274 3-Chloro-1-benzothiophene 1,1-dioxide CAS No. 21211-29-0

3-Chloro-1-benzothiophene 1,1-dioxide

Cat. No. B184274
CAS RN: 21211-29-0
M. Wt: 200.64 g/mol
InChI Key: NRISJHCKUBVLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-benzothiophene 1,1-dioxide, also known as CBDO, is a chemical compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications. CBDO is a heterocyclic organic compound that contains a sulfur atom and a chlorine atom attached to a benzene ring. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-Chloro-1-benzothiophene 1,1-dioxide is not fully understood, but it has been suggested that it may act as a partial agonist of the PPARγ receptor. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. 3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit anti-inflammatory and anti-diabetic properties, which may be attributed to its interaction with the PPARγ receptor.

Biochemical And Physiological Effects

3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit interesting biochemical and physiological effects. Studies have shown that 3-Chloro-1-benzothiophene 1,1-dioxide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Chloro-1-benzothiophene 1,1-dioxide has also been found to exhibit anti-diabetic properties and can improve glucose tolerance in animal models. Additionally, 3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit neuroprotective properties and can protect against oxidative stress-induced neuronal damage.

Advantages And Limitations For Lab Experiments

3-Chloro-1-benzothiophene 1,1-dioxide has several advantages for lab experiments, including its high purity, stability, and relatively low cost. However, 3-Chloro-1-benzothiophene 1,1-dioxide has some limitations, including its low solubility in water and limited availability. These limitations may hinder its use in some experiments and may require the use of alternative compounds or methods.

Future Directions

There are several future directions for the study of 3-Chloro-1-benzothiophene 1,1-dioxide. One potential direction is the development of 3-Chloro-1-benzothiophene 1,1-dioxide-based materials for use in organic electronics and optoelectronics. Another potential direction is the study of 3-Chloro-1-benzothiophene 1,1-dioxide's interaction with the PPARγ receptor and its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to fully understand the mechanism of action of 3-Chloro-1-benzothiophene 1,1-dioxide and its potential applications in various fields of research.

Synthesis Methods

3-Chloro-1-benzothiophene 1,1-dioxide can be synthesized using various methods, including oxidation of 3-chlorobenzothiophene and chlorination of 1-benzothiophene 1,1-dioxide. The most common method of synthesis involves the reaction of 3-chlorobenzothiophene with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. This method yields a high purity of 3-Chloro-1-benzothiophene 1,1-dioxide and is relatively simple and cost-effective.

Scientific Research Applications

3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit interesting properties that make it suitable for various scientific research applications. One of the most significant applications of 3-Chloro-1-benzothiophene 1,1-dioxide is in the field of organic electronics. 3-Chloro-1-benzothiophene 1,1-dioxide has been found to be a promising material for the fabrication of organic thin-film transistors due to its high charge carrier mobility and stability. 3-Chloro-1-benzothiophene 1,1-dioxide has also been studied for its potential application as a photosensitizer in dye-sensitized solar cells.

properties

CAS RN

21211-29-0

Product Name

3-Chloro-1-benzothiophene 1,1-dioxide

Molecular Formula

C8H5ClO2S

Molecular Weight

200.64 g/mol

IUPAC Name

3-chloro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C8H5ClO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H

InChI Key

NRISJHCKUBVLHA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl

Other CAS RN

21211-29-0

Origin of Product

United States

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